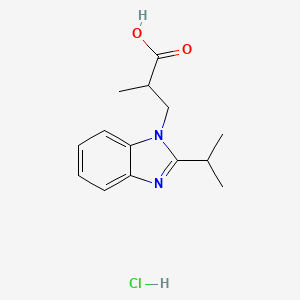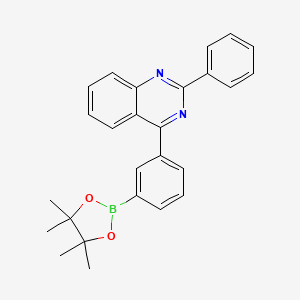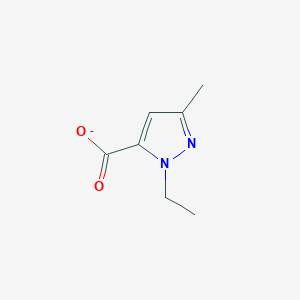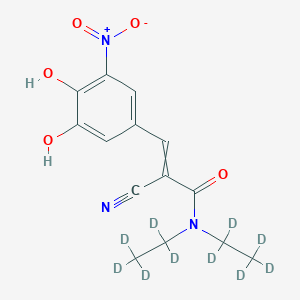![molecular formula C11H6ClNO B13707384 3-Chloronaphtho[2,1-d]isoxazole](/img/structure/B13707384.png)
3-Chloronaphtho[2,1-d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloronaphtho[2,1-d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloronaphtho[2,1-d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II) under mild conditions . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of metal-free synthetic routes is gaining popularity due to their eco-friendly nature and cost-effectiveness . These methods often employ readily available starting materials and mild reaction conditions to produce the desired compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Chloronaphtho[2,1-d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carbonyl-containing derivatives, while substitution reactions can introduce halogen or nitro groups into the compound .
Scientific Research Applications
3-Chloronaphtho[2,1-d]isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: Research into its pharmacological activities has shown promise in areas such as antimicrobial and anticancer therapies.
Mechanism of Action
The mechanism by which 3-Chloronaphtho[2,1-d]isoxazole exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a similar five-membered ring structure.
2,1-Benzisoxazole: A related compound with a fused benzene ring.
3,5-Disubstituted Isoxazoles: Compounds with substitutions at the 3 and 5 positions of the isoxazole ring.
Uniqueness
3-Chloronaphtho[2,1-d]isoxazole stands out due to its specific substitution pattern and the presence of a chlorine atom, which imparts unique chemical and biological properties. This makes it a valuable compound for developing new materials and therapeutic agents .
Properties
Molecular Formula |
C11H6ClNO |
|---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
3-chlorobenzo[g][1,2]benzoxazole |
InChI |
InChI=1S/C11H6ClNO/c12-11-9-6-5-7-3-1-2-4-8(7)10(9)14-13-11/h1-6H |
InChI Key |
AYPOMRUJBRNAJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2ON=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[3-(Methylthio)phenyl]-2-pyrrolidinone](/img/structure/B13707369.png)




